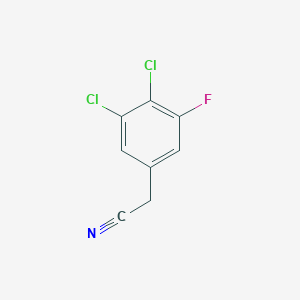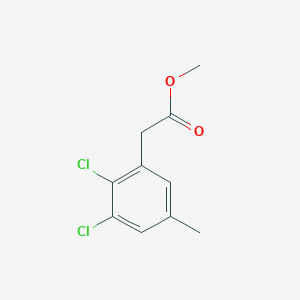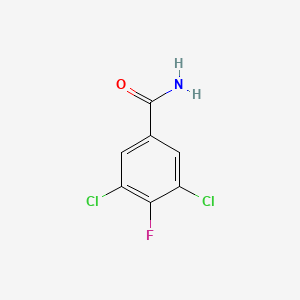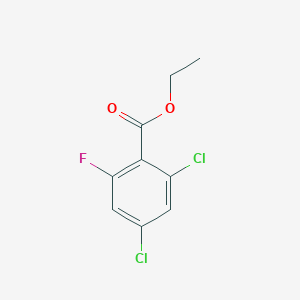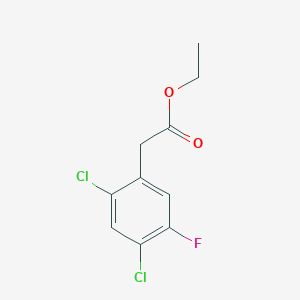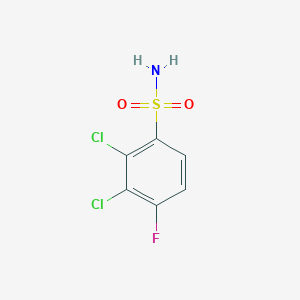
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline
Übersicht
Beschreibung
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline (BCTA) is a heterocyclic aromatic compound with a wide range of applications in the field of organic chemistry. BCTA has been used for the synthesis of various organic compounds, and is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. BCTA has also been studied for its potential use in medicinal chemistry, as an antifungal agent, and as an inhibitor of the enzyme acetylcholinesterase.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has been used in a variety of scientific research applications, including its use as a synthetic intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has also been studied for its potential use in medicinal chemistry, as an antifungal agent, and as an inhibitor of the enzyme acetylcholinesterase. 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has also been studied for its potential use in the synthesis of polymers, as a corrosion inhibitor, and as an antioxidant.
Wirkmechanismus
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline is an aromatic compound with a wide range of applications in the field of organic chemistry. The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline depends on its specific application. For example, in its use as an antifungal agent, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline acts as an inhibitor of fungal growth by blocking the synthesis of ergosterol, a component of the fungal cell membrane. In its use as an inhibitor of the enzyme acetylcholinesterase, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline acts by blocking the enzyme’s active site, thus preventing the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle movement.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline depend on its specific application. In its use as an antifungal agent, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has been shown to inhibit the growth of a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In its use as an inhibitor of the enzyme acetylcholinesterase, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has been shown to inhibit the enzyme’s activity, thus preventing the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle movement. 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has also been studied for its potential use in the synthesis of polymers, as a corrosion inhibitor, and as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline in laboratory experiments include its low cost, its ease of synthesis, and its versatility in a variety of applications. The main limitation of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline is its potential toxicity, as it is a halogenated aromatic compound. Therefore, it is important to use safety precautions when handling 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline in the laboratory.
Zukünftige Richtungen
Given its wide range of applications in organic chemistry, there are many potential future directions for the use of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline. These include its use in the synthesis of pharmaceuticals, pesticides, and other organic compounds; its use as an antifungal agent and inhibitor of the enzyme acetylcholinesterase; its use in the synthesis of polymers, as a corrosion inhibitor, and as an antioxidant; and its potential use in the development of new drugs and therapies. Additionally, further research into the mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline and its potential toxicity is needed in order to fully understand its potential applications.
Eigenschaften
IUPAC Name |
4-bromo-5-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKUNBCJRXWJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



